BPR1K871
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Overview
Description
DBPR114 is a novel small molecule multi-target kinase inhibitor with potent activities against more than fifty-seven oncogenic kinases, including Aurora-A, TRKA, FLT3, PDGFR beta, VEGFR1, VEGFR2, TYRO3/RSE, CSF1R, MET, TEK, PTK2B/PYK2, EPHA4, RPS6KA2/RSK3, and RET . It has demonstrated broad-spectrum antitumor activities against a variety of human cancer lines both in vitro and in vivo . DBPR114 has shown significant tumor growth inhibition and tumor size shrinkage in several cancer types, including pancreatic, liver, stomach, and colorectal cancers .
Preparation Methods
The synthesis of DBPR114 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and have been developed by the National Health Research Institutes . Industrial production methods for DBPR114 are also proprietary and involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
DBPR114 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DBPR114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways . In biology, DBPR114 is used to investigate the role of kinases in cell proliferation, apoptosis, and angiogenesis . In medicine, DBPR114 is being developed as a potential therapeutic agent for the treatment of various cancers, including pancreatic, liver, stomach, and colorectal cancers . In industry, DBPR114 is used in drug discovery and development programs to identify and validate new therapeutic targets .
Mechanism of Action
DBPR114 exerts its effects by inhibiting multiple kinases involved in cell proliferation, survival, and angiogenesis . It reduces the phosphorylation levels of Aurora kinases and their substrate histone H3, leading to cell cycle arrest and apoptosis . DBPR114 also downregulates the levels of several active-state receptor tyrosine kinases, further inhibiting tumor cell proliferation and survival . Additionally, DBPR114 exhibits anti-angiogenic effects by inhibiting tumor formation in endothelial cells .
Comparison with Similar Compounds
DBPR114 is unique compared to other multi-target kinase inhibitors due to its broad-spectrum activity against a wide range of oncogenic kinases . Similar compounds include sorafenib, gemcitabine, and regorafenib . DBPR114 has shown superior efficacy in preclinical studies, particularly in liver and pancreatic cancer models . Unlike other kinase inhibitors, DBPR114 can overcome drug resistance and provide better and broader anti-cancer effects .
Properties
Molecular Formula |
C25H28ClN7O2S |
---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |
InChI Key |
MMVLETOTGHDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |
Appearance |
Solid powder |
Synonyms |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origin of Product |
United States |
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